ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C17H16ClN5O4S and its molecular weight is 421.86. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Several studies have synthesized and evaluated compounds with structural similarities for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives, including compounds with chlorophenyl and pyrazolopyrimidin moieties, have shown promising anticancer and antimicrobial activities (Hafez, El-Gazzar, & Al-Hussain, 2016). These compounds were characterized by various spectroscopic methods and evaluated for their biological activities, highlighting the potential of such molecules in developing new therapeutic agents.
Organic Synthesis and Chemical Characterization
Research on the synthesis and characterization of related chemical structures provides insights into the methodologies that could be applied to the synthesis and analysis of the compound . For example, the synthesis and crystal structure analysis of compounds with chlorophenyl and pyran moieties have been detailed, offering a framework for understanding the chemical and structural properties of similar compounds (Xiao-lon, 2015).
Biological Evaluation for Therapeutic Potential
The evaluation of similar compounds for their biological activities, such as anticancer, antimicrobial, and antioxidant properties, underscores the importance of these molecules in drug discovery and development. Compounds with pyrazolopyrimidine derivatives, for instance, have been assessed for their anticancer and anti-lipoxygenase activities, showcasing their potential therapeutic benefits (Rahmouni et al., 2016).
Properties
IUPAC Name |
ethyl 2-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4S/c1-2-27-14(25)8-19-13(24)9-28-17-21-15-12(16(26)22-17)7-20-23(15)11-5-3-10(18)4-6-11/h3-7H,2,8-9H2,1H3,(H,19,24)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFLLSJPKJGREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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